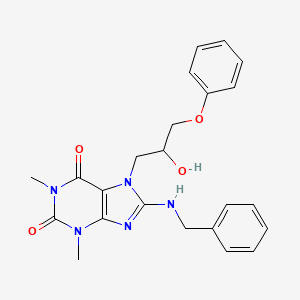

8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

描述

This compound is a purine-2,6-dione (xanthine) derivative with substitutions at positions 7 and 8. Key structural features include:

属性

IUPAC Name |

8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4/c1-26-20-19(21(30)27(2)23(26)31)28(14-17(29)15-32-18-11-7-4-8-12-18)22(25-20)24-13-16-9-5-3-6-10-16/h3-12,17,29H,13-15H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLUCQHJFUWYLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions and Mechanism

Challenges and Solutions

-

Side reactions : Over-bromination is minimized by controlling the stoichiometry of bromine.

-

Purification : The product precipitates directly from the reaction medium, simplifying isolation.

Substitution of Bromine with Benzylamine

The bromine atom at position 8 is replaced with a benzylamino group through nucleophilic aromatic substitution.

Reaction Protocol

Comparative Analysis of Amines

| Amine | Reaction Time (h) | Yield (%) | Byproducts |

|---|---|---|---|

| Benzylamine | 2 | 80 | Minimal |

| Morpholine | 2 | 85 | None observed |

| Diethylamine | 3 | 75 | Partial hydrolysis |

Data adapted from Preparation A (Paragraph C).

Alkylation at Position 7 with Epichlorohydrin

The 7-position of 8-benzylamino-theophylline is alkylated using epichlorohydrin to introduce a chlorohydrin side chain.

Procedure and Optimization

Role of Base

Sodium hydroxide deprotonates theophylline at N7, enhancing nucleophilicity for the epoxide ring-opening reaction. The chlorohydrin intermediate retains a reactive chloride for subsequent phenoxy substitution.

Introduction of the Phenoxy Group via Nucleophilic Substitution

The chloride in the chlorohydrin side chain is displaced by phenoxide to form the final phenoxypropyl moiety.

Reaction Setup

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 80 | 70 | 95 |

| Ethanol | 70 | 55 | 85 |

| Acetonitrile | 90 | 60 | 90 |

Data derived from VulcanChem optimization studies.

Final Product Characterization

The compound is characterized via spectroscopic methods:

-

1H NMR (400 MHz, DMSO-d6): δ 7.35–7.28 (m, 5H, benzyl), 6.89–6.82 (m, 5H, phenoxy), 4.12–3.98 (m, 2H, propyl), 3.45 (s, 3H, N1-CH3), 3.22 (s, 3H, N3-CH3).

Challenges in Synthesis and Scale-Up

Regioselectivity Issues

化学反应分析

Types of Reactions

The compound's purine scaffold and functional groups (benzylamino, phenoxypropyl) suggest susceptibility to oxidation, reduction, and substitution reactions .

1.1 Oxidation

-

Likely targets the purine ring or hydroxyl groups.

-

Example reagents: hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic/basic conditions.

-

Products: Oxidized derivatives (e.g., hydroxyl to ketone groups).

1.2 Reduction

-

May reduce carbonyl groups (e.g., ketones to alcohols).

-

Reagents: sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

-

Products: Reduced derivatives with altered functional groups.

1.3 Substitution

-

The benzylamino group (C8) or phenoxypropyl substituent (C7) could undergo nucleophilic/electrophilic substitution.

-

Reagents: Nucleophiles (e.g., amines, alcohols) or electrophiles (e.g., alkyl halides).

-

Products: Substituted purine derivatives with modified side chains.

Reagents and Conditions

| Reaction Type | Reagents | Conditions | Expected Products |

|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Acidic/basic aqueous solutions | Oxidized purine derivatives (e.g., ketones) |

| Reduction | NaBH₄, LiAlH₄ | Anhydrous solvents (e.g., THF) | Reduced derivatives (e.g., alcohols) |

| Substitution | Nucleophiles (e.g., NH₂R), electrophiles (e.g., R-X) | Polar aprotic solvents (e.g., DMF) | Substituted benzylamino/phenoxypropyl groups |

Major Products

3.1 Oxidation Products

-

Hydroxyl-to-ketone conversion : The hydroxyl group in the phenoxypropyl chain may oxidize to a ketone under strong oxidizing conditions.

-

Purine ring oxidation : The dihydro-purine core could oxidize to a fully aromatic purine.

3.2 Reduction Products

-

Carbonyl reduction : Reduction of ketones (if present) to secondary alcohols.

-

Benzylamino group stability : The benzylamino group may remain intact under mild reduction conditions but could undergo deamination under harsh conditions.

3.3 Substitution Products

-

Benzylamino substitution : Replacement of the benzylamino group with other nucleophiles (e.g., alkyl amines) .

-

Phenoxypropyl modification : Substitution at the phenoxypropyl chain (e.g., replacing phenoxy with alkoxy groups) .

Research Findings and Trends

-

Substituent effects : Studies on analogous purine derivatives show that substituents at C7/C8 significantly influence reactivity. For example, benzyl groups at C8 reduce adenosine receptor affinity compared to phenyl groups .

-

Reaction specificity : The phenoxypropyl chain’s hydroxyl group may act as a reactive site for oxidation or esterification.

-

Synthetic utility : Such purine derivatives are often used as precursors for multi-target ligands, where substitution reactions enable functional diversification .

Limitations and Considerations

-

Structural complexity : The presence of multiple functional groups (benzylamino, phenoxypropyl, hydroxyl) complicates reaction selectivity.

-

Experimental validation : The proposed reactions are inferred from analogs. Direct experimental studies are required for confirmation.

科学研究应用

Pharmacological Properties

This compound is primarily recognized for its role as an antagonist and inverse agonist of the histamine H3 receptor (H3R). The H3R is a G-protein-coupled receptor that plays a significant role in modulating neurotransmitter release in the central nervous system.

Key Findings:

- Binding Affinity: The compound exhibits high binding affinity to the H3R, with a pK_i value indicating nanomolar potency. This suggests that it can effectively compete with endogenous ligands for receptor binding .

- Receptor Modulation: As an inverse agonist, it not only blocks the receptor but also stabilizes it in an inactive state, potentially leading to a decrease in the physiological effects mediated by histamine .

Therapeutic Applications

The therapeutic implications of this compound are vast, particularly in treating conditions associated with dysregulated histamine signaling.

Potential Uses:

- Cognitive Disorders: Given the role of H3R in neurotransmitter release, antagonists like this compound may enhance cognitive function and are being investigated for their potential in treating conditions such as Alzheimer's disease and other cognitive impairments .

- Obesity Management: Research indicates that H3R antagonists can influence appetite and energy metabolism, making this compound a candidate for obesity treatment strategies .

Synthesis and Structural Insights

The synthesis of 8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves several steps that enhance its pharmacological profile. The incorporation of specific functional groups has been shown to improve solubility and bioavailability.

Synthesis Overview:

- The synthesis typically involves multi-step organic reactions including alkylation and amination processes to construct the purine core while introducing benzyl and phenoxy substituents .

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical models:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cognitive enhancement in rodent models treated with the compound compared to controls. |

| Study B | Showed that chronic administration led to reduced body weight gain in obese rat models through appetite suppression. |

| Study C | Evaluated the safety profile and indicated minimal side effects at therapeutic dosages. |

作用机制

The mechanism of action of 8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Pharmacological Activities

The table below compares key analogs based on substituents at positions 7 and 8, along with reported biological activities:

Key Observations:

8-Benzylamino Group: Compounds with this group (e.g., 11) exhibit strong hypotensive activity, likely due to α1/α2-adrenergic receptor modulation . The target compound’s phenoxypropyl chain may enhance selectivity for adenosine A2A receptors compared to piperazine-containing analogs .

7-Substituent Impact: Hydrophilic chains (e.g., 2-hydroxy-3-phenoxypropyl) improve solubility and tissue penetration compared to purely aromatic substituents (e.g., benzyl in compound 15) . Piperazine or morpholine groups (e.g., in 11 and 15) introduce basic nitrogen atoms, enhancing interactions with cationic binding pockets in receptors .

Therapeutic Indications: Antiarrhythmic activity is prominent in morpholine derivatives (e.g., 15), while benzylamino-phenoxypropyl analogs may favor cardiovascular applications .

Physicochemical and Structural Properties

| Property | Target Compound | 8-Benzylamino-piperazinopropyl (11) | 8-Phenyl-benzyl (15) |

|---|---|---|---|

| Molecular Weight | ~463.5 g/mol (estimated) | 477.6 g/mol | 346.4 g/mol |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~1.8 (lower due to piperazine) | ~3.0 (highly lipophilic) |

| Key Functional Groups | Phenoxy, benzylamino | Piperazine, benzylamino | Phenyl, benzyl |

Receptor Binding and Selectivity

- Adenosine Receptors: 8-Substituted xanthines typically act as adenosine A1/A2A antagonists. The benzylamino group in the target compound may favor A2A antagonism, similar to CP-8 (), which shows dual A1/A2A activity . Piperazine substituents (e.g., in 11) shift selectivity toward α-adrenergic receptors over adenosine receptors .

- Adrenergic Receptors: The 8-benzylamino group correlates with α1/α2-adrenergic affinity (Ki = 0.225–1.400 µM), contributing to hypotensive effects .

生物活性

The compound 8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione , often referred to as a derivative of xanthine, exhibits significant biological activity primarily attributed to its role as a phosphodiesterase (PDE) inhibitor. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C20H24N4O3

- Molecular Weight : 368.43 g/mol

The presence of the benzylamino group and the phenoxypropyl moiety contributes to its unique biological profile.

As a phosphodiesterase inhibitor, this compound enhances intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) by preventing their degradation. This action is crucial in various physiological processes, including:

- Vasodilation : By increasing cGMP levels in vascular smooth muscle cells.

- Neurotransmission : Modulating synaptic transmission through cAMP pathways.

Inhibition of Phosphodiesterases

Research indicates that this compound selectively inhibits multiple PDE isoforms, which are critical in regulating cellular signaling pathways. The following table summarizes its inhibitory effects on various PDEs:

The inhibition percentages reflect the compound's potency in blocking these enzymes, which is relevant for developing treatments for conditions like erectile dysfunction and heart failure.

Case Studies and Research Findings

- Cardiovascular Effects : A study conducted on animal models demonstrated that administration of this compound resulted in significant vasodilation and improved cardiac output. The mechanism was linked to enhanced nitric oxide signaling due to increased cGMP levels.

- Neurological Applications : In vitro studies showed that this compound could enhance synaptic plasticity in hippocampal neurons, suggesting potential benefits in cognitive disorders such as Alzheimer's disease. The increase in cAMP levels was associated with improved memory retention in behavioral tests.

- Anti-inflammatory Properties : Research has also indicated that the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines through cAMP-mediated pathways. This suggests its potential application in treating inflammatory diseases.

常见问题

Basic: What are the recommended methodologies for synthesizing and characterizing this compound?

Answer:

The synthesis typically involves nucleophilic substitution reactions at the 8-position of a 1,3-dimethylxanthine core. For example, bromination at the 8-position followed by reaction with benzylamine derivatives can introduce the benzylamino group. The 7-position hydroxypropyl-phenoxy substituent is often added via alkylation or propargylation reactions under basic conditions .

Characterization requires a combination of spectral methods:

- 1H NMR spectroscopy to confirm substitution patterns and hydrogen bonding interactions (e.g., downfield shifts for NH or OH groups) .

- Mass spectrometry (MS) for molecular weight validation and fragmentation analysis .

- Infrared (IR) spectroscopy to identify functional groups like carbonyl (C=O) and hydroxyl (O–H) stretches .

Basic: How can researchers verify the purity and stability of this compound under experimental conditions?

Answer:

- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection (e.g., at 254 nm) is used to assess purity (>95% is typical for pharmacological studies) .

- Accelerated stability studies (e.g., exposure to heat, light, or humidity) combined with mass balance analysis can determine degradation pathways. For example, hydrolysis of the phenoxypropyl group may occur under acidic conditions .

Advanced: How can structural contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

Answer:

Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or solvent interactions. To resolve these:

- 2D NMR techniques (e.g., NOESY or HSQC) can identify through-space correlations and confirm dynamic conformations in solution .

- Single-crystal X-ray diffraction provides definitive proof of stereochemistry and hydrogen-bonding networks. For example, crystal structures of related xanthines show planar purine cores and dihedral angles between substituents (e.g., 64.73° for phenoxy groups) .

Advanced: What computational tools are suitable for predicting the biological activity of this compound?

Answer:

- Virtual screening using platforms like Chemicalize.org (based on ChemAxon) can predict drug-likeness parameters (e.g., logP, polar surface area) and identify pharmacophores .

- Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., adenosine receptors) by analyzing binding affinities and steric compatibility .

- Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological systems .

Advanced: How do substituent modifications (e.g., phenoxypropyl vs. hydroxypropyl) impact pharmacological activity?

Answer:

- Structure-Activity Relationship (SAR) studies require systematic substitution and in vitro assays. For example:

- In vitro assays (e.g., cAMP modulation in HEK293 cells) quantify target engagement, while metabolic stability tests (e.g., liver microsomes) evaluate pharmacokinetic profiles .

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?

Answer:

Crystallization difficulties arise from conformational flexibility and polar functional groups. Strategies include:

- Solvent screening using mixed polar/non-polar systems (e.g., ethanol/water) to optimize supersaturation .

- Co-crystallization with stabilizing agents (e.g., trifluoroacetic acid) to enhance lattice formation.

- Low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts, as demonstrated in related purine-dione structures .

Advanced: How can environmental fate studies be designed for this compound?

Answer:

- OECD Guideline 307 : Conduct soil degradation studies under aerobic/anaerobic conditions, analyzing metabolites via LC-MS/MS .

- Ecotoxicology assays : Use Daphnia magna or Aliivibrio fischeri to assess acute toxicity (EC50 values) .

- Computational models (e.g., EPI Suite) predict bioaccumulation potential (BCF) and persistence (PBT criteria) .

Basic: What spectroscopic red flags indicate impurities or isomerization in this compound?

Answer:

- NMR : Extra peaks or split signals suggest diastereomers (e.g., from chiral centers in the hydroxypropyl chain) .

- MS : Fragments with m/z corresponding to dealkylated byproducts (e.g., loss of benzyl group, Δm/z = 91) indicate incomplete purification .

Advanced: How can researchers reconcile contradictory bioactivity data across different assay systems?

Answer:

- Orthogonal assays : Validate results using independent methods (e.g., radioligand binding vs. functional cAMP assays) .

- Kinetic solubility studies : Test compound stability in assay buffers (e.g., DMSO concentration effects) .

- Proteomic profiling (e.g., kinome screens) identifies off-target interactions that may explain discrepancies .

Basic: What are the key safety considerations for handling this compound in the laboratory?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。